molecular formula C11H15O3P B14652125 Dimethyl (3-phenylprop-2-en-1-yl)phosphonate CAS No. 51533-72-3

Dimethyl (3-phenylprop-2-en-1-yl)phosphonate

Cat. No.: B14652125
CAS No.: 51533-72-3
M. Wt: 226.21 g/mol
InChI Key: QOIOPPHMNQRKEZ-UHFFFAOYSA-N
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Description

Dimethyl (3-phenylprop-2-en-1-yl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a phenylprop-2-en-1-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl (3-phenylprop-2-en-1-yl)phosphonate can be synthesized through several methods. One common approach involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate. For instance, the reaction of dimethyl phosphite with 3-phenylprop-2-en-1-yl bromide under basic conditions can yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Arbuzov reactions. The reaction conditions are optimized to ensure high yields and purity of the product. Catalysts such as palladium or copper may be used to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (3-phenylprop-2-en-1-yl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted derivatives of this compound .

Scientific Research Applications

Dimethyl (3-phenylprop-2-en-1-yl)phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl (3-phenylprop-2-en-1-yl)phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and other electrophilic centers, making it a versatile ligand in coordination chemistry. The pathways involved in its action include the formation of stable complexes with metal ions and participation in catalytic cycles .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

3-dimethoxyphosphorylprop-1-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15O3P/c1-13-15(12,14-2)10-6-9-11-7-4-3-5-8-11/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOIOPPHMNQRKEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(CC=CC1=CC=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15O3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90789478
Record name Dimethyl (3-phenylprop-2-en-1-yl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90789478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51533-72-3
Record name Dimethyl (3-phenylprop-2-en-1-yl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90789478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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